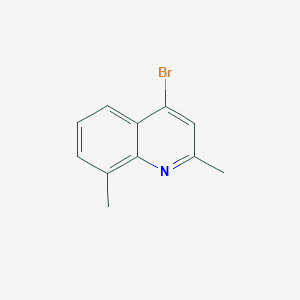

4-Bromo-2,8-dimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWILRJMGQJUZIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590587 | |

| Record name | 4-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203506-39-2 | |

| Record name | 4-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Quinoline Derivatives in Contemporary Chemical Science

Quinoline (B57606), a nitrogen-containing heterocyclic compound, and its derivatives are cornerstones of modern chemical and pharmaceutical sciences. ijpsjournal.comresearchgate.net Their versatile structures, which can be readily modified, have led to their use in a vast array of applications, from medicinal chemistry to materials science. researchgate.netorientjchem.org

Quinoline derivatives are found in numerous natural products and have been developed into a wide range of synthetic compounds with significant biological activities. ijpsjournal.comorientjchem.org These activities include anti-malarial, anti-cancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. ijpsjournal.comorientjchem.org The ability to introduce various functional groups onto the quinoline scaffold allows chemists to fine-tune the electronic and steric properties of these molecules, leading to the development of novel therapeutic agents and functional materials. researchgate.netorientjchem.org The ongoing exploration of quinoline chemistry continues to yield new compounds with promising applications, solidifying the importance of this class of molecules in scientific research. nih.govnih.gov

The Research Landscape of Halogenated Quinolines and Their Derivatives

The introduction of halogen atoms—such as bromine, chlorine, and fluorine—to the quinoline (B57606) core gives rise to halogenated quinolines, a subclass with distinct and often enhanced properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net This has made halogenated quinolines a particularly attractive area of research.

Recent studies have highlighted the potential of halogenated quinolines as potent antibacterial agents, particularly against drug-resistant strains. nih.govresearchgate.net Some halogenated quinolines have demonstrated the ability to eradicate bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics. nih.govresearchgate.net Research has also explored the use of halogenated quinolines in combination therapies, where they can potentiate the effects of other antibacterial agents. nih.gov The strategic placement of halogens on the quinoline ring is a key focus of this research, as it allows for the development of compounds with improved efficacy and selectivity. researchgate.netacs.org

Scope and Significance of Research on 4 Bromo 2,8 Dimethylquinoline

Direct Synthetic Routes to this compound

Direct synthetic routes involve the introduction of a bromine atom at the C4-position of the 2,8-dimethylquinoline (B75129) core. This approach relies on the strategic functionalization of an existing quinoline scaffold.

The introduction of a bromine atom onto a quinoline ring is a common synthetic transformation. A highly effective method for generating 4-bromoquinolines involves the conversion of the corresponding quinolin-4-ol (or its tautomeric form, 4-quinolone). The hydroxyl group at the 4-position can be converted into a bromine atom using various brominating agents. For instance, treating quinolin-4-ol with phosphorus tribromide (PBr₃) in a solvent like N,N-dimethylformamide (DMF) provides a high yield of 4-bromoquinoline (B50189). chemicalbook.com

Another approach involves the direct bromination of the quinoline ring using molecular bromine. However, this method can sometimes lead to a mixture of products. researchgate.net The reactivity and substitution pattern of the quinoline ring heavily influence the outcome. For example, the bromination of 1,2-dihydro-2,2,4-trimethylquinoline can result in bromination at the 4-methyl group or on the heterocyclic ring, depending on the reaction conditions. researchgate.net A general synthesis for 4-substituted 5,8-dimethylquinolines has been developed from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. acs.orgnih.gov This intermediate is converted to the 4-bromoquinoline derivative, which then serves as a versatile precursor for introducing various substituents at the 4-position. acs.orgnih.gov

| Starting Material | Reagent | Product | Reference |

| Quinolin-4-ol | Phosphorus tribromide (PBr₃) | 4-Bromoquinoline | chemicalbook.com |

| 5,8-Dimethyl-6-nitro-4-quinolone | Brominating Agent | 4-Bromo-5,8-dimethyl-6-nitroquinoline | acs.orgnih.gov |

| 1-Acetyl-1,2-dihydro-2,2,4-trimethylquinoline | N-bromosuccinimide (NBS) | 1-Acetyl-4-(bromomethyl)-1,2-dihydro-2,2-dimethylquinoline | researchgate.net |

Achieving regioselectivity—the control of where the bromine atom is placed—is paramount in the synthesis of specifically substituted quinolines like this compound. The most reliable method to ensure bromination at the C4-position is through the use of a 4-quinolone precursor, as the hydroxyl group directs the substitution. chemicalbook.comacs.org

The inherent electronic properties of the quinoline nucleus direct electrophilic substitution. For many 8-substituted quinolines, direct bromination often occurs at the C5 and/or C7 positions of the benzene (B151609) portion of the ring system. researchgate.netnih.gov For example, the bromination of 8-methoxyquinoline (B1362559) with molecular bromine results predominantly in the formation of 5-bromo-8-methoxyquinoline. researchgate.net Studies on substituted 8-methoxyquinolines have shown that bromination can be directed regioselectively to the C3 position under specific conditions. tandfonline.com Metal-free protocols have also been developed for the remote C5–H halogenation of 8-substituted quinolines, highlighting the challenges of targeting other positions without a directing group. nih.gov Therefore, for the specific synthesis of this compound, a strategy starting from 2,8-dimethylquinolin-4-ol (B103565) would be the most regioselective approach.

Multi-Component and Annulation Reactions in Quinoline Synthesis

Annulation reactions, where the quinoline ring is constructed from acyclic precursors, offer a powerful alternative to direct functionalization. These methods build the core structure and can be designed to place the required methyl groups at the C2 and C8 positions. The bromo-substituent at C4 would typically be introduced in a subsequent step from the resulting 4-quinolone.

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids. wikipedia.org It involves the condensation of isatin (B1672199) (or a substituted derivative) with a carbonyl compound in the presence of a base. wikipedia.orgpharmaguideline.com The reaction proceeds through the base-catalyzed hydrolysis of isatin to an α-keto-acid, which then condenses with the carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

To construct a scaffold related to 2,8-dimethylquinoline, one would theoretically start with a 3-methyl-substituted isatin and a ketone like acetone. The resulting product would be a 2,8-dimethylquinoline-4-carboxylic acid. This carboxylic acid group can then be removed via pyrolysis with calcium oxide to yield the substituted quinoline. pharmaguideline.com Various modifications to the Pfitzinger reaction have been reported, including the use of different condensation conditions to improve yields and substrate scope. thieme-connect.deresearchgate.netchemicalpapers.com

General Pfitzinger Reaction Scheme

The Friedländer synthesis provides a direct route to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone). wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. To produce a 2,8-dimethylquinoline skeleton, 2-amino-3-methylbenzaldehyde (B2521930) would be reacted with acetone.

Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) condensation followed by cyclization and dehydration. The second path begins with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type cyclization and subsequent dehydration. wikipedia.org A wide array of catalysts have been developed to facilitate this reaction, including iodine, Lewis acids like neodymium(III) nitrate, and ionic liquids, often under solvent-free or microwave-assisted conditions. organic-chemistry.orgnih.gov While highly effective, the Friedländer synthesis can sometimes face challenges with regioselectivity when unsymmetrical ketones are used as reactants. researchgate.net

| Catalyst Type | Example | Conditions | Reference |

| Brønsted Acid | p-Toluenesulfonic acid | Solvent-free, Microwave/Conventional Heat | organic-chemistry.org |

| Halogen | Molecular Iodine (I₂) | Solvent-free | organic-chemistry.org |

| Lewis Acid | Neodymium(III) Nitrate | - | organic-chemistry.org |

| Ionic Liquid | [Et₃NH][HSO₄] | Solvent-free, 100 °C | nih.gov |

| Heterogeneous | Fe₃O₄@SiO₂/ZnCl₂ | Solvent-free, 60 °C | nih.gov |

Modern synthetic chemistry has seen the rise of photoredox catalysis, and several visible-light-mediated methods for quinoline synthesis have been developed. These reactions often proceed under mild, metal-free conditions, offering a sustainable approach to constructing the quinoline core. organic-chemistry.orgnih.gov

One such method involves the visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using an organic photocatalyst like anthraquinone. organic-chemistry.org This approach avoids the need for harsh oxidants or high temperatures often associated with traditional methods like the Friedländer synthesis. organic-chemistry.org Another strategy utilizes the condensation of 2-vinylanilines with conjugated aldehydes, followed by a light-mediated cyclization to yield quinoline derivatives. nih.gov Mechanistic studies suggest that these reactions proceed via the formation of imine or iminium intermediates which, upon absorbing visible light, generate reactive excited states that trigger the cyclization. nih.govwiley.com These photochemical methods represent a versatile and environmentally friendly frontier in quinoline synthesis.

Utility of 4-Bromoquinoline Intermediates in Advanced Synthesis

The bromine atom at the C4 position of the quinoline ring in compounds like this compound serves as a versatile functional handle, rendering the molecule an exceptionally useful intermediate in advanced organic synthesis. This halogen substituent activates the molecule for a variety of subsequent chemical transformations, enabling the construction of complex, functionalized quinoline scaffolds. The utility of 4-haloquinoline intermediates, particularly 4-bromoquinolines, is well-established for creating diverse molecular architectures through reactions such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. acs.orgthieme-connect.com

The C4-bromo substituent is an excellent leaving group, facilitating its replacement by a wide array of nucleophiles and coupling partners. This reactivity allows for the late-stage introduction of various functional groups at the 4-position, a strategy that is highly valuable in medicinal chemistry and materials science. acs.orgnih.gov

Key synthetic transformations involving 4-bromoquinoline intermediates include:

Nucleophilic Aromatic Substitution (SNAr): 4-Bromoquinolines readily react with various nucleophiles. For instance, phenols can be used to generate 4-aryloxy quinolines, which are significant structural motifs in many bioactive molecules. wikipedia.org Similarly, other nucleophiles can be employed to introduce alkoxy, thioalkyl, and amino groups. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Reactions: These reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The reaction of 4-bromoquinolines with boronic acids or their esters provides access to 4-aryl- or 4-vinyl-quinolines. wikipedia.org

Sonogashira Coupling: This reaction with terminal alkynes yields 4-alkynylquinoline derivatives, which are important precursors for further synthetic elaborations. wikipedia.org

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, coupling 4-bromoquinolines with various amines.

Other Transformations: Beyond these common methods, 4-bromoquinoline intermediates can be converted into other derivatives. For example, they can be transformed into 4-cyano, 4-acetamido, and 4-carboxamido quinolines. acs.org A study on 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines highlights the conversion of a 4-bromoquinoline intermediate into alkyl, alkoxy, cyano, thioalkyl, and other substituted derivatives. acs.orgnih.gov

The following table summarizes the preparation of various 4-substituted quinoline derivatives from 4-bromoquinoline precursors, showcasing the versatility of this synthetic intermediate.

| Starting Material (Exemplary) | Reagent/Catalyst | Reaction Type | Product Type | Ref. |

| 4-Bromo-2-phenylquinoline | E-phenylethenylboronic acid / Pd Catalyst | Suzuki Coupling | 4-Vinylquinoline | wikipedia.org |

| 4-Bromo-2-phenylquinoline | Arylacetylene / Pd Catalyst | Sonogashira Coupling | 4-Alkynylquinoline | wikipedia.org |

| 4-Bromo-2-phenylquinoline | Substituted Phenols | Nucleophilic Substitution | 4-Aryloxyquinoline | wikipedia.org |

| 4-Bromo-6-nitro-5,8-dimethylquinoline | Propanol / Acid | Nucleophilic Substitution | 4-Propoxyquinoline | acs.org |

| 4-Bromo-6-nitro-5,8-dimethylquinoline | KCN / CuCN | Nucleophilic Substitution | 4-Cyanoquinoline | acs.org |

The synthesis of quinoline scaffolds bearing multiple halogen atoms is of significant interest, as these compounds can exhibit unique electronic properties and biological activities. Furthermore, the differential reactivity of various halogens (e.g., I, Br, Cl) on the same quinoline core allows for selective, stepwise functionalization.

The synthesis of multi-halogenated quinolines can be achieved through several routes. One common method is the direct halogenation of a pre-existing quinoline core. However, this approach can sometimes suffer from a lack of regioselectivity and the formation of over-halogenated products. researchgate.net

A more controlled approach involves the use of bromoquinoline intermediates for subsequent halogenation or starting from poly-halogenated precursors. For example, the bromination of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) can yield 4,6,8-tribromoquinoline. tandfonline.com These multi-halogenated scaffolds can then undergo regioselective reactions. Treatment of 4,6,8-tribromoquinoline with butyllithium (B86547) (BuLi) followed by quenching with an electrophile can lead to substitution at the C-4 and C-8 positions, demonstrating the nuanced reactivity of the different bromine atoms. tandfonline.com

Research has also detailed the synthesis of various di- and tri-halogenated quinolines, including mixed halogen systems. Examples include the preparation of 3,6-dibromo-4-phenylquinoline and 3-bromo-6-chloro-4-phenylquinoline, which are valuable for further synthetic diversification. researchgate.net

The following table presents examples of multi-halogenated quinoline scaffolds and their synthetic origins.

| Product | Precursor(s) | Reagents | Reaction Type | Ref. |

| 4,6,8-Tribromoquinoline | 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Bromine | Bromination/Aromatization | tandfonline.com |

| 3,6-Dibromo-4-phenylquinoline | Arylmethyl azide, Bromoalkyne | Acid | Cycloaddition | researchgate.net |

| 3-Bromo-6-chloro-4-phenylquinoline | Arylmethyl azide, Bromoalkyne | Acid | Cycloaddition | researchgate.net |

| 3,6-Dibromo-4-(4-methoxyphenyl)quinoline | Arylmethyl azide, Bromoalkyne | Acid | Cycloaddition | researchgate.net |

Nucleophilic Substitution Reactions

The quinoline scaffold, being a heterocyclic aromatic compound, possesses unique electronic properties that influence its reactivity. The bromine atom attached to the ring is susceptible to replacement by nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. evitachem.comsmolecule.com

Aromatic Nucleophilic Substitution (SNAr) at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-quinolines. Unlike typical SN1 or SN2 reactions that occur at sp3 hybridized carbon atoms, SNAr takes place at an sp2 hybridized aromatic carbon. The mechanism is generally an addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the bromide ion. The rate of this reaction is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negative charge of the intermediate. In this compound, the nitrogen atom of the quinoline ring acts as an electron-withdrawing group, activating the ring for nucleophilic attack.

Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols)

The activated nature of the C-Br bond in bromoquinoline derivatives facilitates reactions with a range of nucleophiles. evitachem.com

Amines: Amines can act as potent nucleophiles, displacing the bromide to form various N-substituted aminoquinolines. This transformation is fundamental in the synthesis of compounds with potential biological activity. The reaction involves the direct attack of the amine's lone pair of electrons on the carbon atom bonded to the bromine. youtube.com

Alcohols: Alcohols, typically in their alkoxide form (e.g., sodium methoxide), can also serve as nucleophiles to replace the bromine atom, leading to the formation of alkoxyquinolines. The direct reaction with neutral alcohols is also possible but often requires more forcing conditions. The initial step in reactions with neutral alcohols under acidic conditions can involve protonation of the alcohol to make it a better leaving group in a subsequent step. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become an indispensable tool for forming new carbon-carbon (C-C) and carbon-heteroatom bonds from aryl halides like this compound. These reactions offer high efficiency and functional group tolerance under relatively mild conditions. preprints.orgacs.org

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound (like a boronic acid or its ester) with an organic halide. preprints.orgresearchgate.net This palladium-catalyzed process is widely used to synthesize biaryls and other complex structures. preprints.org The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.

Transmetalation: The organic group from the boron reagent is transferred to the palladium center, typically requiring a base to activate the boronic acid.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

While specific examples for this compound are not detailed in the provided search results, the Suzuki-Miyaura coupling of related halo-quinolines is well-documented. For instance, 4-chloro-8-tosyloxyquinoline has been successfully cross-coupled with various arylboronic acids under anhydrous conditions. researchgate.net This demonstrates the feasibility of applying this methodology to the 4-haloquinoline system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Halo-quinoline Derivative

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product Type | Ref |

|---|

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines. libretexts.orgsnnu.edu.cn This reaction has broad applications in the synthesis of pharmaceuticals and other functional materials. acs.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. libretexts.orgwuxiapptec.com

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands like X-Phos being particularly effective. beilstein-journals.org Research on 6-bromo-2-chloroquinoline (B23617) has shown that selective amination at the C-Br position is achievable, highlighting the utility of this reaction for functionalizing bromoquinolines. organic-chemistry.org

Table 2: Conditions for Selective Buchwald-Hartwig Amination of a Bromoquinoline

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Product | Ref |

|---|---|---|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Cyclic Amines | Pd(OAc)₂ | X-Phos | K₃PO₄ | Benzotrifluoride (BTF) | 150 °C (Microwave) | 6-Amino-2-chloroquinoline | organic-chemistry.org |

Palladium-Mediated Carbonylation Reactions

Palladium-catalyzed carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule using carbon monoxide (CO) gas. mdpi.comliv.ac.uk For an aryl halide like this compound, this reaction typically proceeds via oxidative addition of the C-Br bond to a Pd(0) center, followed by the insertion of a CO molecule into the palladium-carbon bond to form a palladium-acyl complex. diva-portal.org This intermediate can then react with various nucleophiles (such as alcohols, amines, or water) to yield esters, amides, or carboxylic acids, respectively. mdpi.comrsc.org

This method provides a direct route to valuable carbonyl derivatives. For example, palladium-catalyzed carbonylation of ortho-haloaryl ketones can lead to the synthesis of isocoumarins, demonstrating the power of this reaction in constructing complex heterocyclic systems. rsc.org The reaction can often be carried out under a balloon pressure of CO, making it accessible in a standard laboratory setting. rsc.org

Electrophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system, while aromatic, exhibits different reactivity towards electrophilic aromatic substitution (EAS) compared to benzene due to the presence of the nitrogen atom. The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, making the benzene ring the more common site for substitution. However, the precise location of substitution is influenced by the existing substituents on the ring and the reaction conditions. Aromatic systems require a catalyst for reactions like bromination, as they are less reactive towards electrophiles than alkenes. unizin.org The reaction mechanism involves the generation of a strong electrophile that attacks the aromatic ring, forming a resonance-stabilized carbocation intermediate, which then loses a proton to restore aromaticity. unizin.orgyoutube.com

Research into the electrophilic substitution of substituted quinolines provides insight into these directing effects. For instance, the direct nitration of 6,8-dibromoquinoline (B11842131) with a nitrating mixture results in the formation of the corresponding 5-nitro derivative, indicating that the C-5 position is susceptible to electrophilic attack in this particular scaffold. nih.gov In another example, the nitration of 4-hydroxy-2-methylquinoline (B36942) (4-hydroxyquinaldine) and 4-hydroxy-2,3-dimethylquinoline leads to the introduction of a nitro group exclusively at the 6-position. rsc.org This regioselectivity was confirmed by synthesizing the resulting 6-amino derivatives through independent routes. rsc.org

Similarly, sulfonation represents another key EAS reaction. Studies on N-alkyl-8-aminoquinolines have demonstrated that remote C5-sulfonation can be achieved, further highlighting the possibility of functionalizing the benzenoid ring of the quinoline core. rsc.org The bromine atom on compounds like 2-bromo-4,7-dimethylquinoline can also participate in and direct subsequent electrophilic aromatic substitution reactions. cymitquimica.com

Table 1: Examples of Electrophilic Aromatic Substitution on Quinoline Derivatives

| Starting Compound | Reagents | Position of Substitution | Product | Reference(s) |

|---|---|---|---|---|

| 6,8-Dibromoquinoline | Nitrating Mixture | 5 | 6,8-Dibromo-5-nitroquinoline | nih.gov |

| 4-Hydroxy-2-methylquinoline | Nitrating Mixture | 6 | 4-Hydroxy-6-nitro-2-methylquinoline | rsc.org |

| 4-Hydroxy-2,3-dimethylquinoline | Nitrating Mixture | 6 | 4-Hydroxy-6-nitro-2,3-dimethylquinoline | rsc.org |

| N-Alkyl-8-aminoquinoline | Arylsulfonyl Chlorides | 5 | N-Alkyl-5-(arylsulfonyl)quinolin-8-amine | rsc.org |

Other Functionalization and Derivatization Strategies

Beyond electrophilic substitution, the this compound scaffold and its analogues can undergo a variety of other chemical transformations, enabling the synthesis of diverse derivatives and novel molecular architectures. These strategies include modifications of existing functional groups and the use of the quinoline core to construct new heterocyclic systems.

Ester functionalities attached to the quinoline core serve as versatile handles for further modification. For example, compounds such as 6-bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester can undergo hydrolysis under either acidic or basic conditions. evitachem.com This reaction cleaves the ethyl ester group to regenerate the corresponding carboxylic acid. evitachem.com This transformation is a fundamental step in many synthetic pathways, as the resulting carboxylic acid can be used in subsequent reactions, such as amide bond formation or other derivatizations. Similarly, other quinoline carbonyl chlorides can be reacted with alcohols to form esters.

The quinoline framework is a valuable building block for constructing more complex, fused heterocyclic systems. Derivatives of this compound can participate in condensation reactions with molecules like aldehydes or ketones to form larger heterocycles. evitachem.com For instance, research on related dimethylquinoline derivatives has shown that a carboxaldehyde group on the quinoline ring can be condensed with various phenylhydrazines to produce hydrazones. researchgate.net These intermediates can then be used to synthesize new series of formazans, which are compounds known for their complex-forming abilities. researchgate.net Such condensation strategies are integral to expanding the chemical space accessible from quinoline precursors.

The bromination of quinoline analogues, particularly those with allylic protons, can proceed through complex pathways that sometimes involve molecular rearrangements. Allylic bromination with reagents like N-bromosuccinimide (NBS) typically involves the formation of a resonance-stabilized radical intermediate. winona.edu This resonance can lead to the formation of multiple products, a phenomenon known as allylic rearrangement. winona.edumasterorganicchemistry.com

Studies on N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines have shown that the reaction outcome is highly dependent on the solvent. researchgate.netresearchgate.net

In carbon tetrachloride (CCl₄) with benzoyl peroxide as an initiator, bromination occurs at the methyl group at the 4-position. researchgate.netresearchgate.net

In dimethylformamide (DMF), the reaction can either proceed at the same methyl group or at position 3, accompanied by an allylic rearrangement that shifts the double bond. researchgate.netresearchgate.net

Using a twofold excess of NBS in DMF leads to a 3-bromo-4-bromomethylene derivative. researchgate.netresearchgate.net

These rearranged 5-monobromine isomers can undergo further retro-allylic rearrangement in subsequent alkylation reactions. researchgate.net This demonstrates that allylic rearrangement is a significant pathway that must be considered when designing synthetic routes for functionalizing quinoline analogues. masterorganicchemistry.comresearchgate.net

Table 2: Solvent-Dependent Bromination of N-Acyl-2,2,4-trimethyl-1,2-dihydroquinoline

| Solvent | Reagents | Site of Bromination | Rearrangement | Product Type | Reference(s) |

|---|---|---|---|---|---|

| CCl₄ | NBS (1 equiv.), Bz₂O₂ | 4-Methyl group | No | Standard allylic bromination | researchgate.netresearchgate.net |

| DMF | NBS (1 equiv.) | 4-Methyl group OR Position 3 | Yes (if at C-3) | Allylic rearrangement | researchgate.netresearchgate.net |

| DMF | NBS (2 equiv.) | Position 3 and 4-Methylene | Yes | Dihalogenated with rearrangement | researchgate.netresearchgate.net |

Radical reactions offer powerful and often complementary methods for the derivatization of heterocyclic compounds. The use of radical initiators like benzoyl peroxide (BPO) in allylic brominations with NBS highlights a classic example of a radical-mediated pathway. researchgate.netresearchgate.net

More contemporary synthetic methods also harness radical intermediates for C-H functionalization and the formation of complex molecules. For example, a visible light-induced, metal-free cascade reaction has been developed to produce quinoline-2,4-diones. mdpi.com Mechanistic studies, including inhibition experiments with radical scavengers, confirmed that the reaction proceeds via a radical pathway involving a sulfonyl-centered radical. mdpi.com Furthermore, electrochemical methods have been employed for the pyridylation of N-heterocycles, a process that operates through a dual-proton-coupled electron transfer (PCET) mechanism followed by a radical cross-coupling step. nih.gov These advanced methods demonstrate the utility of radical chemistry in accessing novel quinoline derivatives under mild and environmentally benign conditions. organic-chemistry.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Halogen Substitution Patterns on Biological Activity

The introduction of halogen atoms into the quinoline (B57606) scaffold is a widely used strategy in medicinal chemistry to modulate pharmacological activity. The position and nature of the halogen can significantly affect a compound's potency, selectivity, and pharmacokinetic profile.

Research has shown that brominated quinolines, in particular, exhibit notable biological effects, especially in the realm of anticancer activity. For instance, studies on various bromo-substituted quinolines have demonstrated potent antiproliferative effects against several cancer cell lines. The presence of a bromine atom is often considered a favorable structural component for enhancing anticancer efficacy. mdpi.com For example, 6-Bromo-5-nitroquinoline has been identified as having significant antiproliferative activity against glioblastoma (C6), cervical cancer (HeLa), and adenocarcinoma (HT29) cell lines. nih.gov

Further emphasizing the importance of the bromine substitution pattern, a SAR study of 8-substituted quinolines found that bromination at the C-5 and C-7 positions led to strong antiproliferative activity. benthamdirect.com The compound 5,7-Dibromo-8-hydroxyquinoline, for instance, showed IC₅₀ values ranging from 6.7 to 25.6 µg/mL against C6, HeLa, and HT29 cell lines. benthamdirect.com Similarly, the combination of bromine and other electron-withdrawing groups can have a synergistic effect; 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against the same cancer cell lines, with IC₅₀ values of 50.0, 26.2, and 24.1 μM, respectively, whereas its precursor, 6,8-dibromoquinoline (B11842131), showed no activity. nih.gov In the context of antimalarial agents, an electron-withdrawing group, such as chlorine at the C-7 position of the 4-aminoquinoline (B48711) core, is considered essential for high potency. youtube.com

These findings collectively suggest that the bromine atom in 4-Bromo-2,8-dimethylquinoline is a key contributor to its potential biological activity, although its specific efficacy is also dependent on its interplay with the methyl groups and its position at C-4.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | High antiproliferative activity | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | benthamdirect.com |

| 6,8-dibromo-5-nitroquinoline | C6 | 50.0 µM | nih.gov |

| 6,8-dibromo-5-nitroquinoline | HT29 | 26.2 µM | nih.gov |

| 6,8-dibromo-5-nitroquinoline | HeLa | 24.1 µM | nih.gov |

Influence of Alkyl Group Positions and Structural Modifications

Alkyl groups, such as the two methyl groups in this compound, play a crucial role in defining a molecule's interaction with its biological environment. These groups can influence properties like lipophilicity, metabolic stability, and steric interactions with a target's binding site. Enhanced lipophilicity can improve a drug's ability to cross lipid membranes, potentially increasing its bioavailability.

The position of alkyl substituents on the quinoline ring is a critical factor in determining biological activity. For example, research on indole-based quinoline derivatives demonstrated that compounds with a methyl group at the C-5 position of the quinoline ring exhibit more potent activity against cancer cells than their C-6 substituted counterparts. biointerfaceresearch.com Furthermore, SAR analyses have indicated that the presence of aliphatic side chains on related heterocyclic systems, such as pyranoquinoline alkaloids, can increase cytotoxic activity against human cancer cell lines. nih.gov

Role of Substituents in Ligand Binding Affinity and Selectivity

The specific substituents on a quinoline core are fundamental in dictating its binding affinity (the strength of the interaction with a target) and selectivity (the preference for one target over others). Both electronic and steric properties of the substituents guide the molecular recognition process.

SAR studies have provided detailed insights into these relationships. For instance, in the development of 4-aminoquinoline antagonists for the α(2C)-adrenoceptor, a substituent at the C-3 position of the quinoline ring was found to be absolutely critical for potency. researchgate.net Similarly, in a series of quinolinehydroxamic acids, substitution at the C-3 position was favorable for achieving selectivity for the HDAC6 isoform over other histone deacetylase isoforms. nih.gov

Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, further elucidate these interactions. For a series of quinoline derivatives, both steric and electrostatic fields were found to contribute significantly to binding affinity. nih.gov These models can reveal that specific regions around the molecule favor either bulky groups (steric influence) or particular charge distributions (electrostatic influence). For example, a model might indicate that positively charged groups are preferred at one position while negatively charged groups enhance activity at another. nih.gov The bromine atom at C-4 of this compound can participate in halogen bonding, a specific type of non-covalent interaction, while the methyl groups at C-2 and C-8 provide steric bulk and influence hydrophobic interactions, collectively shaping the compound's binding profile and target selectivity.

Structure-Biological Activity Correlations in this compound Analogues

While direct SAR studies on a wide range of this compound analogues are not extensively documented, strong correlations can be inferred from research on related substituted quinolines. The biological activity of analogues would be highly dependent on the interplay between the positions of the bromo- and methyl-substituents.

Based on established principles, modifications to the this compound structure would be expected to produce varied biological outcomes:

Position of the Bromo Group: Shifting the bromine from C-4 to other positions like C-6 or C-7 could alter the activity profile. As seen with antimalarial 4-aminoquinolines, a halogen at C-7 is crucial, youtube.com while in some anticancer agents, bromine at C-5, C-6, or C-8 contributes significantly to potency. benthamdirect.comnih.gov

Position of Methyl Groups: The location of the methyl groups is also critical. Moving the methyl groups from C-2 and C-8 to C-5 has been shown to enhance anticancer activity in other quinoline series. biointerfaceresearch.com

The potent anticancer activities observed in various multi-substituted bromo-quinolines underscore the potential of this class of compounds. The specific combination of substituents in any analogue is key to its efficacy.

| Compound | Key Substituents | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Analogue of Compound 68 | C-5 Methyl | HL-60, K-562, MOLT-4 | 0.09 - 0.42 µM | biointerfaceresearch.com |

| 5,7-Dibromo-8-hydroxyquinoline | C-5, C-7 Dibromo; C-8 Hydroxy | HeLa | ~7.0 µg/mL | benthamdirect.com |

| 6,8-dibromo-5-nitroquinoline | C-6, C-8 Dibromo; C-5 Nitro | HeLa | 24.1 µM | nih.gov |

Structure-Fluorescence Property Relationships in Quinoline Derivatives

The quinoline ring is an important fluorophore, and its photophysical properties, such as absorption/emission wavelengths and quantum yield, are highly sensitive to the pattern of substitution. nih.govresearchgate.net The structure-property relationships in this context are crucial for applications in fluorescent sensors and probes. rsc.org

The effects of halogen and alkyl substituents on the fluorescence of quinoline derivatives have been systematically studied:

Effect of Halogens: The position and identity of a halogen substituent are decisive factors. Studies on 3-hydroxykynurenic acid, a quinoline derivative, showed that locating a halogen atom at the para-position relative to the ring nitrogen (i.e., C-6) maximizes fluorescence by favoring both inductive and resonance effects. acs.org Furthermore, halide ions in solution can quench the fluorescence of quinoline compounds, with the quenching efficiency following the order of the heavy atom effect: I⁻ > Br⁻ > Cl⁻. researchgate.netnih.gov

Effect of Alkyl Groups: The introduction of alkyl groups also modifies fluorescence properties. In studies of 8-hydroxyquinoline (B1678124) zinc complexes, substitution with a methyl group at the C-5 position caused a red-shift (a shift to a longer wavelength) of the fluorescence emission. researchgate.net Conversely, introducing groups at the C-2 position can lead to a blue-shift (a shift to a shorter wavelength). researchgate.net Notably, the presence of 2,4-dimethyl substituents on the 8-hydroxyquinoline scaffold was found to result in good fluorescence properties. researchgate.net

The quantum yield of the quinoline framework is also dependent on the electronic characteristics of its substituents. nih.gov Therefore, for this compound, the bromine atom and the two methyl groups collectively define its specific fluorescence signature, including its emission wavelength and intensity.

| Substituent & Position | Effect on Fluorescence | Source |

|---|---|---|

| Halogen or Methyl at C-5 (of 8-hydroxyquinoline) | Red-shift of emission wavelength | researchgate.net |

| Group at C-2 (of 8-hydroxyquinoline) | Blue-shift of emission wavelength | researchgate.net |

| 2,4-Dimethyl (on 8-hydroxyquinoline) | Leads to good fluorescence properties | researchgate.net |

| Halogen at C-6 (para to N) | Maximizes fluorescence | acs.org |

| Halide ions (Br⁻, I⁻) in solution | Dynamic quenching of fluorescence | researchgate.netnih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR)

Specific 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data for 4-Bromo-2,8-dimethylquinoline, which would provide detailed insights into its molecular structure by showing the chemical environment of each proton and carbon atom and their connectivity, are not currently available in published literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

While the molecular formula of this compound is established as C₁₁H₁₀BrN, specific high-resolution mass spectrometry data that would confirm this elemental composition with high accuracy is not publicly documented.

Infrared (IR) Spectroscopy for Functional Group Analysis

An experimental IR spectrum for this compound, which would identify its characteristic functional groups and vibrational modes, is not available in scientific databases.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing

Without crystallographic data, an analysis of the intermolecular interactions (such as hydrogen bonds, halogen bonds, or π-π stacking) and the crystal packing arrangement of this compound in the solid state cannot be performed.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

A Hirshfeld surface analysis, which is a powerful tool for quantifying intermolecular contacts in a crystal lattice, is contingent on the availability of X-ray crystallographic data and therefore has not been reported for this compound.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations for Biological Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

A typical molecular docking investigation for 4-Bromo-2,8-dimethylquinoline would involve:

Target Selection: Identifying potential protein targets based on the bioactivity of similar quinoline-based compounds.

Binding Site Prediction: Determining the most likely binding pocket on the target protein.

Docking Simulation: Using software to fit the 3D structure of this compound into the binding site.

Analysis of Interactions: Evaluating the binding affinity (usually in kcal/mol) and identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Currently, there are no published studies detailing the results of such investigations for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and predict the chemical reactivity of a molecule. These studies provide insights into the molecule's stability, reactivity sites, and spectroscopic properties.

For this compound, these calculations would typically yield data on:

Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for predicting chemical reactivity.

Molecular Electrostatic Potential (MEP): A map of the electron density, which helps identify regions susceptible to electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as hardness, softness, electronegativity, and electrophilicity index, which are derived from FMO energies to quantify reactivity.

No specific research detailing these quantum chemical parameters for this compound is available in the scientific literature.

In Silico Analysis for Predicting Compound Efficacy and Bioactivities

In silico analysis involves a range of computational methods to predict the pharmacokinetic and pharmacodynamic properties of a compound, helping to assess its potential as a drug candidate. This includes predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its likely biological activities and potential toxicity.

A comprehensive in silico analysis of this compound would generate predictive data, often presented in tabular format. While specific data is unavailable, a typical analysis would look like the table below.

Table 1: Hypothetical In Silico Prediction Profile for a Drug-like Compound (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Property Type | Parameter | Predicted Value |

| Physicochemical Properties | Molecular Weight | N/A |

| LogP (Lipophilicity) | N/A | |

| Topological Polar Surface Area (TPSA) | N/A | |

| Pharmacokinetics (ADME) | Human Intestinal Absorption | N/A |

| Blood-Brain Barrier (BBB) Permeation | N/A | |

| CYP450 Enzyme Inhibition | N/A | |

| Drug-Likeness | Lipinski's Rule of Five Violations | N/A |

| Ghose Filter Compliance | N/A | |

| Veber Rule Compliance | N/A | |

| Predicted Bioactivity | Bioactivity Score (GPCR Ligand) | N/A |

| Bioactivity Score (Ion Channel Modulator) | N/A | |

| Bioactivity Score (Enzyme Inhibitor) | N/A |

Without dedicated research, the efficacy and specific bioactivities of this compound remain undetermined from a computational standpoint.

Applications in Medicinal Chemistry and Chemical Biology

Antimicrobial Research Applications

The quest for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Quinoline (B57606) derivatives have historically been a rich source of antimicrobial compounds. The presence of a bromine atom at the 4-position, combined with methyl groups at the 2- and 8-positions, is anticipated to modulate the electronic and steric properties of the quinoline ring, thereby influencing its interaction with biological targets.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Research into the antibacterial properties of bromo-substituted quinoline derivatives has revealed promising activity, particularly against Gram-positive bacteria. While specific data for 4-Bromo-2,8-dimethylquinoline is not extensively documented, studies on related compounds offer valuable insights.

For instance, a study on 9-bromo indolizinoquinoline-5,12-dione, a more complex quinoline derivative, demonstrated potent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. To enhance its poor water solubility, a series of derivatives were synthesized. One of the most potent compounds from this series exhibited strong activity against clinical MRSA strains with both MIC₅₀ and MIC₉₀ values lower than 7.8 ng/mL. nih.gov Another derivative showed good water solubility and significant activity against clinical MRSA strains with an MIC₅₀ value of 63 ng/mL and an MIC₉₀ value of 125 ng/mL, which was 16-fold more potent than Vancomycin. nih.gov

In contrast, the antibacterial activity of some bromoquinol compounds against both Gram-positive and Gram-negative strains has been found to be weak, with Minimum Inhibitory Concentration (MIC) values of 12.5 or 25 μM, suggesting a degree of specificity in their antimicrobial action. tau.ac.il

| Bacterial Strain | MIC₅₀ (ng/mL) | MIC₉₀ (ng/mL) |

|---|---|---|

| Clinical MRSA | <7.8 | <7.8 |

Antifungal Activity

The antifungal potential of bromoquinoline derivatives has been more extensively explored. A compound identified as "bromoquinol" has demonstrated potent, wide-spectrum antifungal activity. tau.ac.il This activity was found to be blocked in the presence of exogenous iron, suggesting a mode of action related to fungal iron utilization. tau.ac.il Bromoquinol was effective against various species of Aspergillus and Candida. tau.ac.il

Specifically, it showed significant activity against Aspergillus fumigatus with MIC values ranging from 0.06 to 1 μM and against Candida species with MICs between 1 and 4 μM. tau.ac.il Zygomycetes, such as Rhizopus species, were less susceptible. tau.ac.il Furthermore, bromoquinol was found to induce oxidative stress and apoptosis in Aspergillus fumigatus. tau.ac.ilnih.gov

Another study focused on synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates. Several of these derivatives exhibited significant inhibitory potential against Candida albicans, with the most active compounds showing a Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL. nih.gov

| Fungal Species | MIC Range (μM) |

|---|---|

| Aspergillus fumigatus | 0.06 - 1 |

| Candida spp. | 1 - 4 |

| Rhizopus spp. | 16 - 32 |

Antimalarial Activity (e.g., against Plasmodium falciparum)

For example, a series of novel 4-cyano-3-methylisoquinoline (B179422) inhibitors were synthesized and shown to potently inhibit the growth of both chloroquine-sensitive and resistant strains of P. falciparum. rsc.org This indicates that modifications to the quinoline/isoquinoline (B145761) scaffold can lead to compounds with significant antimalarial efficacy. rsc.org The general mechanism of action for many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite, leading to a toxic buildup of free heme.

Antitubercular Potential

Tuberculosis remains a major global health challenge, and the development of new antitubercular drugs is a priority. Quinoline derivatives have emerged as a promising class of compounds in this area. Although specific data on the antitubercular activity of this compound is limited, related quinoline structures have shown significant potential.

One study investigated a series of quinoline derivatives and their activity against Mycobacterium tuberculosis. Several compounds in the series demonstrated remarkable antimycobacterial activity, with MIC values as low as 2 μg/ml against the H37Rv strain. nih.gov Molecular docking studies suggested that these compounds might act by inhibiting the KatG protein of M. tuberculosis. nih.gov Another study on new quinoline derivatives reported promising antitubercular activity, with the most potent compounds having MIC values of 15.00 µM and 18.27 µM. eurekaselect.com Furthermore, certain 6-bromo quinoline derivatives have shown moderate anti-TB activity. nih.gov

Anticancer Research Applications

The quinoline scaffold is also a key component of several anticancer drugs, and numerous derivatives are being investigated for their potential as novel chemotherapeutic agents. The cytotoxic and apoptosis-inducing properties of these compounds are of particular interest.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to induce apoptosis through various mechanisms.

While direct studies on this compound are lacking, research on other quinoline-based compounds provides insights into their pro-apoptotic potential. For instance, a novel quinoline derivative was found to have a significant anticancer effect by downregulating Lumican, a proteoglycan involved in cell proliferation and migration. nih.gov Another study on a quinoxaline-based derivative (a related heterocyclic compound) demonstrated potent and selective anticancer activity by inducing apoptosis in PC-3 prostate cancer cells through the inhibition of topoisomerase II. nih.gov This compound was shown to upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Furthermore, certain quinoline derivatives have been found to induce apoptosis in human leukemia cells following proteasome inhibition. globalresearchonline.net

The collective findings from studies on various bromo-substituted and dimethylated quinoline analogs strongly suggest that this compound holds potential as a scaffold for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted.

Based on a comprehensive search of publicly available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested in the outline.

The provided structure requires in-depth research findings on specific biological activities, such as cell cycle arrest mechanisms, reactive oxygen species generation, DNA synthesis interference, specific enzyme inhibition, and neuroprotective and antioxidant activities.

Searches for "this compound" in relation to these specific topics did not yield any dedicated studies. While research exists on the biological activities of other quinoline derivatives, the strict requirement to focus solely on "this compound" and not introduce information outside the explicit scope of the provided outline cannot be met. Extrapolating data from related but structurally different compounds would not be scientifically accurate and would violate the instructions.

Therefore, it is not possible to provide a thorough and scientifically accurate article on “this compound” that adheres to the specified structure and content requirements at this time.

This compound as a Key Intermediate in Drug Discovery and Development

The strategic placement of a bromine atom at the 4-position, along with methyl groups at the 2- and 8-positions of the quinoline ring, makes this compound a valuable intermediate in the synthesis of more complex molecules. The bromine atom serves as a versatile functional handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents to build molecular diversity. This is a crucial aspect of the drug discovery process, where the systematic modification of a core scaffold is essential for optimizing biological activity, selectivity, and pharmacokinetic properties.

The 2,8-dimethyl substitution pattern influences the steric and electronic properties of the quinoline core, which can in turn affect the binding affinity and selectivity of its derivatives for biological targets. While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, its utility as a building block is evident in the broader context of quinoline-based drug design. For instance, various bromo-substituted quinolines are precursors to compounds investigated for their potential as anticancer agents, anti-infectives, and modulators of enzymatic activity. The synthetic accessibility of this compound allows medicinal chemists to explore novel chemical space around the quinoline scaffold in the quest for new therapeutic agents.

Application as Biological Probes and Ligands in Biochemical Assays

Biological probes are essential tools for studying biological systems, enabling the visualization, quantification, and functional analysis of specific biomolecules and cellular processes. The quinoline nucleus, with its inherent fluorescence properties and ability to interact with biological macromolecules, is an attractive scaffold for the design of such probes.

While direct applications of this compound as a biological probe are not widely reported, its structure provides a foundation for the development of more specialized molecular tools. The bromo substituent can be readily replaced through reactions like the Suzuki or Sonogashira cross-coupling to attach fluorophores, affinity tags, or reactive groups for covalent labeling of target proteins.

Enzyme Interaction Studies

Quinoline derivatives have been extensively studied as inhibitors of various enzymes, including kinases, proteases, and phosphodiesterases. The this compound scaffold can be elaborated to generate libraries of compounds for screening against enzymatic targets. The bromine atom allows for the introduction of different functionalities that can probe the binding pockets of enzymes, providing valuable structure-activity relationship (SAR) data. This information is critical for the rational design of potent and selective enzyme inhibitors. For example, derivatives of this compound could be synthesized to explore interactions with the active site of a target enzyme, with the aim of developing novel therapeutics for a range of diseases.

Molecular Interaction Pathway Elucidation

Understanding the complex network of molecular interactions that govern cellular function is a central goal of chemical biology. Chemical probes derived from scaffolds like this compound can be instrumental in these investigations. By modifying the core structure with photo-cross-linking groups or affinity tags, researchers can create tools to identify the binding partners of a particular compound within a cell. This approach, known as chemical proteomics, can help to elucidate the mechanism of action of a drug candidate and uncover novel biological pathways.

Photoremovable Protecting Groups (PPGs) in Chemical Biology

Photoremovable protecting groups (PPGs), also known as photocages, are light-sensitive moieties that can be attached to a biologically active molecule to temporarily inactivate it. Irradiation with light of a specific wavelength cleaves the PPG, releasing the active molecule with high spatial and temporal control. This technique is invaluable for studying dynamic biological processes.

Applications in Materials Science

Research on Fluorescent MaterialsThe scientific literature does not contain specific research on the fluorescent properties or potential applications of 4-Bromo-2,8-dimethylquinoline as a fluorescent material.

While the broader class of quinoline (B57606) derivatives is known for its potential in various materials science applications due to its members' electronic and photophysical properties, the specific compound this compound has not been a subject of published research in these contexts. Therefore, no data tables or detailed research findings can be generated as per the specified outline.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-Bromo-2,8-dimethylquinoline?

Answer:

The synthesis typically involves condensation reactions between substituted anilines and ketones, catalyzed by Lewis or Brønsted acids. For example, microwave-assisted synthesis using bismuth triflate (Bi(OTf)₃) as a catalyst has been reported for analogous dihydroquinoline derivatives, yielding high purity products (81% yield) under controlled conditions . Alternative routes include Friedländer annulation or halogenation of pre-functionalized quinoline cores. Researchers should optimize solvent systems (e.g., acetonitrile) and stoichiometric ratios (e.g., 2.2 equivalents of methyl pyruvate) to minimize side products .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and bromine-induced deshielding effects. For example, in related bromoquinolines, the C-Br bond causes distinct splitting patterns in adjacent protons .

- ESI-MS : Look for molecular ion peaks at m/z 250–260 [M⁺] with isotopic signatures (¹⁹Br/⁸¹Br) .

- TLC/HPLC : Use silica gel with cyclohexane/ethyl acetate (2:1) for monitoring reaction progress, as validated in dihydroquinoline syntheses .

Advanced: How can researchers address contradictions in NMR data caused by substituent effects in this compound derivatives?

Answer:

Contradictions often arise from dynamic rotational barriers or solvent-dependent conformational changes. Strategies include:

- Variable Temperature (VT) NMR : Resolve overlapping signals by analyzing temperature-dependent chemical shifts.

- 2D NMR (COSY, NOESY) : Confirm spatial correlations between protons, particularly in crowded aromatic regions .

- Computational Modeling : Compare experimental data with DFT-predicted chemical shifts to validate assignments .

Advanced: What strategies optimize reaction yields in catalytic syntheses of this compound?

Answer:

- Catalyst Screening : Test Lewis acids (e.g., Bi(OTf)₃, ZnCl₂) for improved regioselectivity. Bi(OTf)₃ is preferred for microwave-assisted reactions due to thermal stability .

- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates, while toluene may reduce side reactions.

- Post-Reaction Workup : Flash chromatography (silica gel, EtOAc/cyclohexane) followed by recrystallization (pentane/EtOAc) improves purity .

Structural Analysis: How does bromine substitution influence the crystal packing of this compound?

Answer:

Bromine’s high electron density and van der Waals radius promote halogen bonding (C–Br⋯O/N) and π-stacking. In related structures, bromine atoms participate in weak intermolecular interactions (e.g., C–H⋯Br), forming layered or chain-like packing motifs . Screw-boat conformations in the quinoline ring, as seen in dihydroquinoline derivatives, may also persist, with puckering parameters (e.g., θ = 129.2°) determined via X-ray crystallography .

Advanced: What computational approaches predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for Suzuki-Miyaura or Buchwald-Hartwig couplings.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for Pd-catalyzed systems.

- Docking Studies : For biologically active derivatives, assess binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

Methodological Challenge: How to resolve low regioselectivity in bromination of 2,8-dimethylquinoline?

Answer:

- Directing Groups : Introduce temporary groups (e.g., –NH₂) to steer bromine to the 4-position, followed by deprotection.

- Electrophilic Aromatic Substitution (EAS) : Use Br₂ in H₂SO₄ at 0°C to favor para-bromination via σ-complex stabilization.

- Competitive Experiments : Compare yields under Br₂/NBS conditions to identify optimal brominating agents .

Data Interpretation: How to validate purity when GC/MS and NMR results conflict?

Answer:

- Orthogonal Techniques : Combine HPLC (reverse-phase C18 column) with elemental analysis to confirm composition.

- Spiking Experiments : Add a pure standard to the sample and re-run NMR; peak doubling indicates impurities.

- Mass Defect Filtering : Use high-resolution MS (HRMS) to distinguish isotopic clusters from contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.